molecular formula C11H16ClNO2 B3108822 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 168902-75-8

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B3108822
CAS RN: 168902-75-8
M. Wt: 229.7 g/mol
InChI Key: LYNRJPIDGDEFED-UHFFFAOYSA-N
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Description

“4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 . It is a solid substance that should be stored at room temperature . The IUPAC name for this compound is ®-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 229.71 . It is a solid substance that should be stored at room temperature .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, such as amines and amide-based chemicals, are widely used in various industries, including agriculture, textiles, and pharmaceuticals. Their degradation, especially in environmental contexts, is crucial due to their potential toxicity and persistence. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the degradation of these recalcitrant compounds, transforming them into less harmful substances. The degradation mechanisms typically involve the generation of highly reactive radicals, leading to the breakdown of complex molecules into simpler, less toxic forms. This research area could offer insights into the degradation or transformation of "4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride" in environmental or industrial waste management contexts (Bhat & Gogate, 2021).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) are a class of compounds known for their antioxidant properties. Research into the structure-activity relationships of HCAs provides valuable insights into how modifications in chemical structure can enhance or reduce antioxidant activity. This research is relevant for understanding how "this compound" might be modified or utilized in contexts where antioxidant properties are desirable, such as in the development of new pharmaceuticals or functional materials (Razzaghi-Asl et al., 2013).

Environmental Impact of Herbicides

The environmental fate and impact of herbicides, such as 2,4-D, provide a framework for understanding how chemical compounds interact with ecosystems and potential routes of degradation or bioaccumulation. This research highlights the importance of studying the environmental behaviors of chemicals to assess their safety and develop strategies for mitigating their impact. For "this compound," similar considerations could inform its safe use and disposal, especially if it has applications in agriculture or pest control (Islam et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNRJPIDGDEFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168902-75-8
Record name 1H-Inden-1-amine, 2,3-dihydro-4,5-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168902-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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